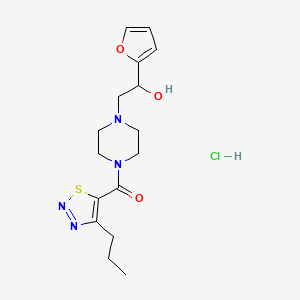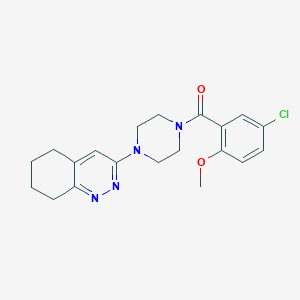
(5-Chloro-2-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally similar to the queried molecule have been investigated for their antimicrobial properties. For example, derivatives of pyridine and triazole have been synthesized and evaluated for their effectiveness against various bacteria and fungi. These studies underline the potential of such compounds in developing new antimicrobial agents, addressing the rising concern of antibiotic resistance (Patel, Agravat, & Shaikh, 2011; Bektaş et al., 2010).
Antagonist Activities for GPCRs
The discovery of potent antagonists for G protein-coupled receptors (GPCRs) highlights another research application. Compounds containing piperazine and related moieties have been synthesized and tested for their antagonistic activities against specific GPCR subtypes. This research avenue is crucial for developing new therapeutic strategies for various conditions, including neurological disorders (Romero et al., 2012).
Tubulin Polymerization Inhibitors
Research into compounds with potential to inhibit tubulin polymerization indicates their significance in cancer therapy. Certain synthesized compounds, incorporating phenylpiperazine and related structures, have shown excellent antiproliferative properties against a wide range of cancer cell lines. These findings open pathways for the development of novel anticancer drugs by targeting the microtubule dynamics critical for cell division (Prinz et al., 2017).
Neuropharmacological Research
Compounds structurally related or functionally similar to the queried molecule have been utilized in neuropharmacological research, particularly in exploring the mechanisms underlying various neurological disorders and potential therapeutic interventions. This includes research into T-type calcium channel blockers for pain relief and potential treatments for conditions like Parkinson's disease (Wang et al., 2017).
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-27-18-7-6-15(21)13-16(18)20(26)25-10-8-24(9-11-25)19-12-14-4-2-3-5-17(14)22-23-19/h6-7,12-13H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWAVEVBHYQQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium 5-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2773325.png)

![Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2773331.png)
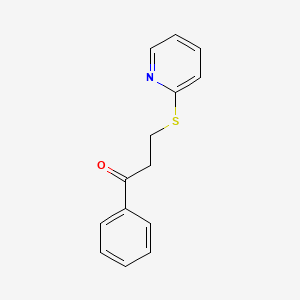
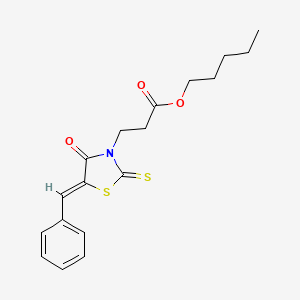
![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)
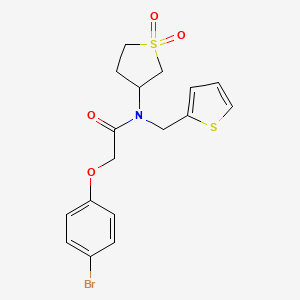
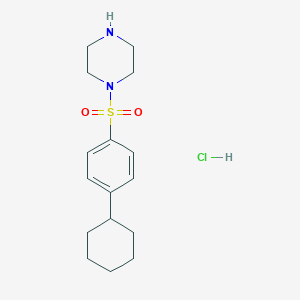
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)
![Imidazo[1,2-a]pyridin-7-amine hydrobromide](/img/structure/B2773341.png)
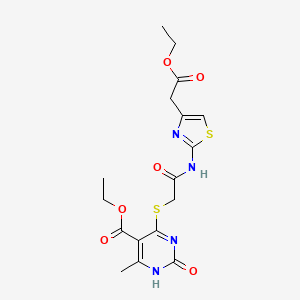
![(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2773346.png)
